molecular formula C9H15N3O B14376819 2-(Methoxymethyl)-N,N,6-trimethylpyrimidin-4-amine CAS No. 89966-93-8

2-(Methoxymethyl)-N,N,6-trimethylpyrimidin-4-amine

Katalognummer: B14376819
CAS-Nummer: 89966-93-8
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: JYPUMUMGXIMIJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methoxymethyl)-N,N,6-trimethylpyrimidin-4-amine is a chemical compound with a unique structure that includes a methoxymethyl group attached to a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of a pyrimidine derivative with methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane . This reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methoxymethyl)-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Methoxymethyl)-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(Methoxymethyl)-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Methoxymethyl)pyrimidine: Lacks the trimethyl groups, resulting in different chemical properties and reactivity.

    N,N,6-trimethylpyrimidin-4-amine: Does not have the methoxymethyl group, affecting its biological activity and applications.

    2-(Dimethylamino)methylpyrimidine: Contains a dimethylamino group instead of a methoxymethyl group, leading to variations in its chemical behavior.

Uniqueness

2-(Methoxymethyl)-N,N,6-trimethylpyrimidin-4-amine is unique due to the presence of both the methoxymethyl and trimethyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

89966-93-8

Molekularformel

C9H15N3O

Molekulargewicht

181.23 g/mol

IUPAC-Name

2-(methoxymethyl)-N,N,6-trimethylpyrimidin-4-amine

InChI

InChI=1S/C9H15N3O/c1-7-5-9(12(2)3)11-8(10-7)6-13-4/h5H,6H2,1-4H3

InChI-Schlüssel

JYPUMUMGXIMIJY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)COC)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.